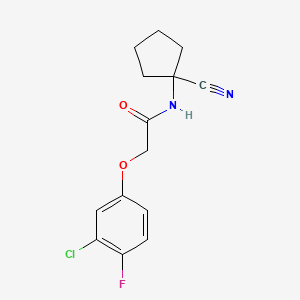

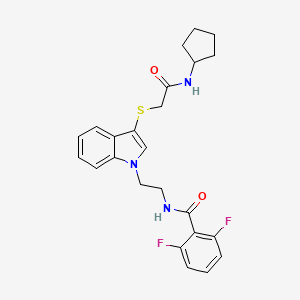

![molecular formula C17H25NO3 B2998500 Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate CAS No. 909422-39-5](/img/structure/B2998500.png)

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 . It appears as an off-white solid . This compound is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .

Molecular Structure Analysis

The SMILES string representation of this compound isCC(C)(C)OC(=O)N1CCC(C2=CC=CC(CO)=C2)CC1 . This representation provides a text notation for chemical structures and can be used to predict the 3D structure of the molecule. The molecule contains a piperidine ring, a phenyl ring, and a tert-butyl ester group . Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 291.39 and a molecular formula of C17H25NO3 . The compound should be stored at 0-8 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a pivotal intermediate in synthesizing crizotinib and other biologically active molecules. It is produced through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, showcasing the versatility of tert-butyl piperidine derivatives in medicinal chemistry (Dejia Kong et al., 2016).

Novel Synthetic Methodologies

Research on the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates underscores the compound's importance in creating chiral building blocks for complex molecule construction (J. Marin et al., 2004).

Antimicrobial and Anthelmintic Activities

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate's synthesis and biological evaluation highlight its potential in developing new antimicrobial and anthelmintic agents. The structure-activity relationship derived from these studies could pave the way for designing more effective therapeutic agents (C. Sanjeevarayappa et al., 2015).

Anticancer Drug Development

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, showcases the compound's role in developing PI3K/AKT/mTOR pathway inhibitors. This pathway is crucial in cancer cell growth and survival, making tert-butyl piperidine derivatives valuable for anticancer research (Binliang Zhang et al., 2018).

Corrosion Inhibition

The compound tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate has been investigated for its anticorrosive properties on carbon steel in acidic environments. This research indicates the compound's potential utility in protecting industrial materials from corrosion, highlighting its application beyond pharmaceuticals (B. Praveen et al., 2021).

Safety and Hazards

The compound is classified under GHS07 and GHS09 hazard pictograms, indicating that it can cause skin irritation, eye irritation, and may cause an allergic skin reaction. It’s also harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Given its role as a semi-flexible linker in PROTAC development , Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate could play a significant role in the development of new drugs for targeted protein degradation. This approach has the potential to target “undruggable” proteins, opening up new possibilities for drug discovery and development.

Wirkmechanismus

Target of Action

Tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate is primarily used as a semi-flexible linker in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound interacts with its targets by forming a ternary complex with the target protein and the E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein degradation. By promoting the degradation of specific target proteins, it can influence various cellular processes depending on the function of the target protein .

Pharmacokinetics

As a component of protacs, its adme properties would be expected to influence the bioavailability of the protac .

Result of Action

The result of the compound’s action is the degradation of the target protein. This can lead to a variety of cellular effects depending on the role of the target protein .

Action Environment

The action of this compound, like other PROTAC linkers, can be influenced by various environmental factors. These can include the presence of other proteins, the cellular environment, and the stability of the ternary complex .

Eigenschaften

IUPAC Name |

tert-butyl 4-[3-(hydroxymethyl)phenyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-9-7-14(8-10-18)15-6-4-5-13(11-15)12-19/h4-6,11,14,19H,7-10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXAWCQYCRTIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

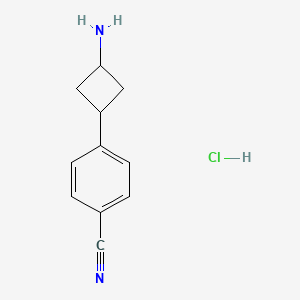

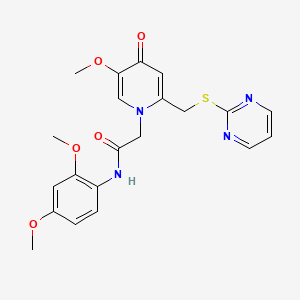

![3-methoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2998422.png)

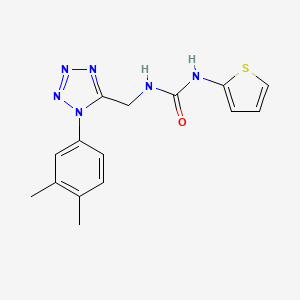

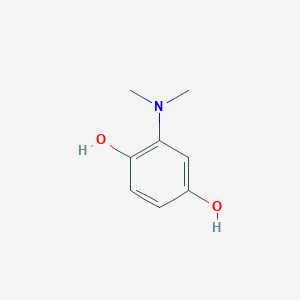

![N~1~-[2,2-bis(ethylsulfanyl)acetyl]-N~2~-phenylethanediamide](/img/structure/B2998425.png)

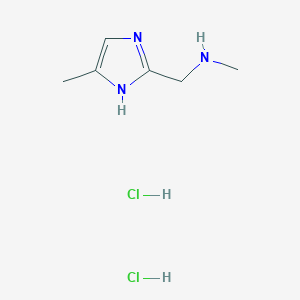

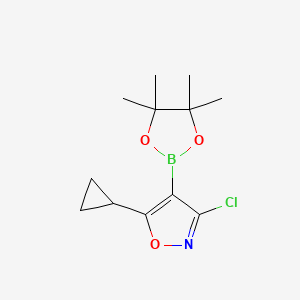

![ethyl 4-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2998430.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2998431.png)

![2-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2998434.png)